

# In-Depth Technical Guide: Synthesis and Characterization of Ciprofloxacin Analog Compound 13g

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Compound of Interest		
Compound Name:	Anticancer agent 67	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis, characterization, and biological evaluation of Compound 13g, a ciprofloxacin analog identified as a potent anticancer agent. This document outlines the experimental protocols, quantitative data, and logical workflows to support further research and development in the field of medicinal chemistry and oncology.

#### Introduction

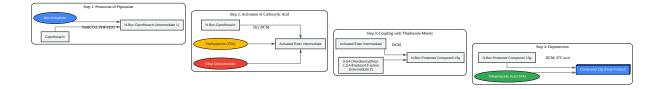
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV. Recent research has explored the modification of the ciprofloxacin scaffold to develop novel therapeutic agents with activities beyond antimicrobial effects. One such avenue of investigation is the development of anticancer agents. By modifying the 3-carboxylic acid functionality of ciprofloxacin, its biological activity can be shifted from antibacterial to cytotoxic. This guide focuses on Compound 13g, a ciprofloxacin-derived 1,3,4-thiadiazole conjugate, which has demonstrated significant cytotoxic effects against human cancer cell lines.

## **Synthesis of Compound 13g**



The synthesis of Compound 13g involves a multi-step process starting from ciprofloxacin. The general synthetic scheme is depicted below, followed by a detailed experimental protocol.

#### **Synthetic Workflow**



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Caption: Synthetic workflow for the preparation of Compound 13g.

#### **Experimental Protocol**

Step 1: Synthesis of N-Boc-Ciprofloxacin (Intermediate 1) To a solution of ciprofloxacin in a 1:1 mixture of tetrahydrofuran (THF) and water, sodium bicarbonate (NaHCO<sub>3</sub>) is added, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc<sub>2</sub>O). The reaction mixture is stirred at room temperature for 24 hours. After completion, the organic solvent is removed under reduced pressure, and the aqueous layer is acidified with a citric acid solution and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield N-Boc-ciprofloxacin.



Step 2: Synthesis of 5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-amine (Intermediate 2) This intermediate is synthesized by reacting 5-amino-1,3,4-thiadiazole-2-thiol with 4-chlorobenzyl chloride in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. The mixture is refluxed for several hours, then cooled, and the product is isolated by filtration and purified by recrystallization.

Step 3: Synthesis of 1-cyclopropyl-6-fluoro-7-(4-(N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)carbamoyl)piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (N-Boc-Protected Compound 13g) To a solution of N-Boc-ciprofloxacin in dry dichloromethane (DCM), triethylamine (TEA) and ethyl chloroformate are added at room temperature. The mixture is stirred to form the activated ester. Subsequently, a solution of 5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-amine (Intermediate 2) in DCM is added, and the reaction is stirred overnight. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography.

Step 4: Synthesis of Compound 13g The N-Boc-protected compound is dissolved in dry DCM and cooled to 0°C. Trifluoroacetic acid (TFA) is added dropwise, and the reaction mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to afford the final product, Compound 13g.

### **Characterization of Compound 13g**

The structure and purity of the synthesized Compound 13g are confirmed by various spectroscopic methods.

#### **Physicochemical and Spectroscopic Data**



Parameter	Data	
Molecular Formula	C27H25CIFN5O3S2	
Molecular Weight	606.11 g/mol	
Appearance	White solid	
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> , 400 MHz)	δ 1.15-1.20 (m, 2H), 1.30-1.35 (m, 2H), 3.30-3.40 (m, 4H), 3.60-3.70 (m, 1H), 3.80-3.90 (m, 4H), 4.55 (s, 2H), 7.40 (d, J=8.4 Hz, 2H), 7.48 (d, J=8.4 Hz, 2H), 7.60 (d, J=7.2 Hz, 1H), 7.95 (d, J=13.2 Hz, 1H), 8.65 (s, 1H), 11.50 (br s, 1H), 15.20 (br s, 1H)	
Mass Spectrum (ESI-MS)	m/z 606.1 [M+H] <sup>+</sup>	

# **Biological Activity and Mechanism of Action**

Compound 13g has been evaluated for its in vitro anticancer activity against a panel of human cancer cell lines.

## **Cytotoxicity Against Human Cancer Cell Lines**

The cytotoxic activity of Compound 13g was assessed using the MTT assay. The results are summarized as  $IC_{50}$  values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

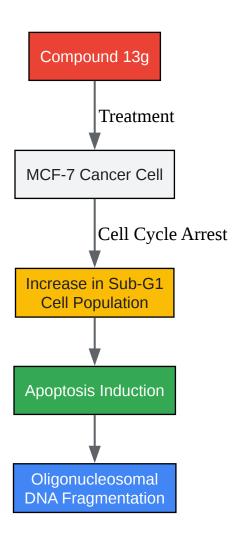
Cell Line	Cancer Type	IC <sub>50</sub> (μΜ)[1][2]
MCF-7	Breast Adenocarcinoma	3.88[1][2]
A549	Lung Carcinoma	4.25
SKOV-3	Ovarian Cancer	5.12
Doxorubicin (Control)	-	3.26 - 3.90 (against MCF-7)[1] [2]



The data indicates that Compound 13g exhibits potent cytotoxic activity against the MCF-7 breast cancer cell line, with an IC<sub>50</sub> value comparable to that of the standard chemotherapeutic drug, doxorubicin.[1][2]

#### **Apoptosis Induction and Cell Cycle Analysis**

Further studies were conducted to elucidate the mechanism of action of Compound 13g. These investigations focused on its ability to induce programmed cell death (apoptosis) and its effect on the cell cycle progression in MCF-7 cells.



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Caption: Proposed mechanism of action of Compound 13g in MCF-7 cells.

The analysis revealed that treatment with Compound 13g leads to a significant increase in the population of cells in the sub-G1 phase of the cell cycle, which is indicative of apoptosis.[1][2]



This was further confirmed by the observation of oligonucleosomal DNA fragmentation, a hallmark of apoptotic cell death.[1][2]

#### Conclusion

Compound 13g, a novel ciprofloxacin-1,3,4-thiadiazole hybrid, demonstrates promising potential as an anticancer agent. Its synthesis is achieved through a straightforward multi-step protocol, and its potent cytotoxic activity against breast cancer cells is mediated through the induction of apoptosis. This technical guide provides the foundational information necessary for researchers to replicate these findings and to further explore the therapeutic potential of this and similar ciprofloxacin analogs in the development of new cancer therapies. Further in vivo studies are warranted to evaluate the efficacy and safety of Compound 13g in preclinical models.

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### References

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